molecular formula C12H11ClN2O3S2 B5520168 ethyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No. B5520168
M. Wt: 330.8 g/mol
InChI Key: BZVSDJSIEIWRNC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar thiazole derivatives has been reported through various chemical reactions. For instance, novel 2-amino-1,3-thiazole-5-carboxylates were synthesized using ultrasonic and thermally mediated nucleophilic displacement, demonstrating the compound's synthetic accessibility through innovative techniques (Baker & Williams, 2003). Furthermore, the one-pot synthesis of functionalized ethyl 1,3-thiazole-5-carboxylates from thioamides or thioureas and 2-chloro-1,3-dicarbonyl compounds in an ionic liquid showcases a simplified approach to synthesizing such compounds (Yavari, Sayyed-alangi, Hajinasiri, & Sajjadi-Ghotbabadi, 2009).

Molecular Structure Analysis

The molecular structure of thiazole derivatives has been characterized through various techniques, including X-ray crystallography. The crystal structure of similar compounds, such as ethyl 5-amino-1-[(5′-methyl-1′- t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate, was determined, revealing insights into the spatial arrangement and bonding interactions within these molecules (李明 et al., 2005).

Chemical Reactions and Properties

Ethyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is expected to undergo various chemical reactions typical for thiazole derivatives. For example, transformations of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-thioazole-5-carboxylate into 5-substituted 2-amino-4-oxo-4,5-dihydrothiazolo〔5,4-c〕pyridine-7-carboxylates highlight the reactivity and potential for functionalization of such compounds (Albreht et al., 2009).

Physical Properties Analysis

The physical properties of thiazole derivatives, including their crystallographic and spectroscopic characteristics, provide valuable information for their identification and application. For instance, synthesis, crystal structure characterization, Hirshfeld surface analysis, and quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate offer detailed insights into the physical aspects of these compounds (Akhileshwari et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of thiazole derivatives can be inferred from their structural and electronic features. Research on similar compounds, such as the synthesis and characterization of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, helps elucidate these properties and their implications for various applications (Achutha et al., 2017).

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been used in the synthesis of thiazolo[5,4-d]pyrimidines, exhibiting properties such as molluscicidal activity, which is relevant for controlling snail populations that are intermediate hosts for diseases like schistosomiasis (El-Bayouki & Basyouni, 1988).
  • Structural modifications in ethyl 2-amino-4-methylthiazole-5-carboxylate have been explored for antimicrobial studies, indicating the compound's utility in generating derivatives with potential antibacterial and antifungal properties (Desai, Bhatt & Joshi, 2019).
  • Crystal structure analysis has been performed on related thiazole carboxylate compounds to understand their molecular configurations and interactions, contributing to the broader knowledge of thiazole derivatives' chemical behavior (Lynch & Mcclenaghan, 2004).

Chemical Reactivity and Modifications

  • Research on pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-7(8)-ones revealed the reactivity of related ethyl carboxylate compounds with alkyl mono- and di-halides, leading to the synthesis of new heterocyclic systems containing thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moieties. This demonstrates the compound's versatility in heterocyclic chemistry and its potential in creating new molecular frameworks with varied biological activities (Sirakanyan, Spinelli, Geronikaki & Hovakimyan, 2015).

Potential Biological Activity

  • A study involving the synthesis of 2-aminoethyl-5-carbethoxythiazoles using ethyl 4-(trifluoromethyl)-2-vinylthiazole-5-carboxylate as a precursor showcased a Michael-like addition strategy. This synthetic approach highlights the compound's applicability in generating analogs with potential biological activities, such as enzyme inhibition or receptor modulation (Boy & Guernon, 2005).

properties

IUPAC Name

ethyl 2-[(5-chlorothiophene-2-carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O3S2/c1-3-18-11(17)9-6(2)14-12(20-9)15-10(16)7-4-5-8(13)19-7/h4-5H,3H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZVSDJSIEIWRNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(S2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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